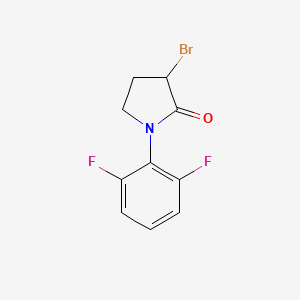
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H8BrF2NO . It has a molecular weight of 276.08 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, such as “3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” consists of a five-membered pyrrolidin-2-one ring substituted with a bromo group at the 3-position and a 2,6-difluorophenyl group at the 1-position .Physical And Chemical Properties Analysis
“3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one” is a solid compound with a molecular weight of 276.08 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one is a compound used in various synthetic applications. For instance, it serves as an important intermediate in the synthesis of biologically active compounds. The synthesis of similar bromo-fluorophenyl compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Linxiao Wang et al., 2016).
Application in Organic Chemistry
In organic chemistry, compounds like 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one are vital for carbon-carbon coupling, a critical process in organic synthesis. A study on similar compounds, 3-bromo-5-(2,5-difluorophenyl)pyridine, highlights their synthesis through carbon-carbon coupling and investigates their properties using techniques like XRD, spectroscopy, and DFT studies (Ghiasuddin et al., 2018).
Antibacterial and Antimicrobial Activity
Some derivatives of 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one have shown promising antibacterial and antimicrobial properties. For example, a study on 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from related compounds, revealed significant antimicrobial activity against various bacteria (A. Bogdanowicz et al., 2013).
Photophysical Properties
Compounds similar to 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one have been studied for their photophysical properties. A bromo tricarbonyl rhenium(I) complex with a thiophene-functionalized bis(pyrazolyl) pyridine ligand, for instance, displayed high luminescence in both solution and solid-state, indicating its potential for use in photophysical applications (Lauren A. Lytwak et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO/c11-6-4-5-14(10(6)15)9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQISHSUKPPWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)

![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
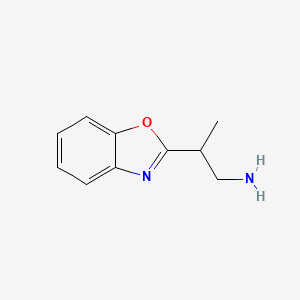
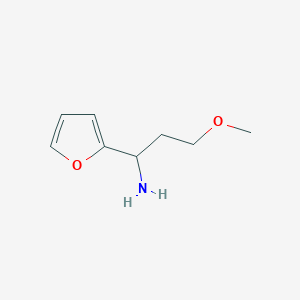
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)
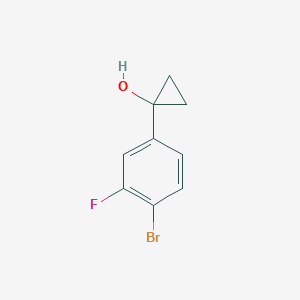



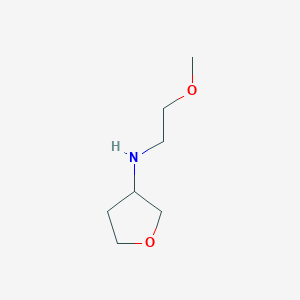
![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)